![molecular formula C21H25ClN4 B12605352 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride CAS No. 916739-36-1](/img/structure/B12605352.png)
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is a complex organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse biological activities and are utilized in various applications such as dyes, photochromic agents, and fluorescent probes . The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride typically involves a Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and involves the reaction of commercial aldehydes with primary, secondary, or tertiary anilines . The reaction is performed under metal- and solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same Friedel-Crafts reaction. The use of Brönsted acidic ionic liquids as catalysts allows for high yields (up to 99%) and the reaction can be performed with a broad range of substrates . This method is beneficial for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, photochromic agents, and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride involves its interaction with various molecular targets. The compound can form DNA adducts, leading to DNA damage and potential anticancer effects . It can also interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used as a rubber antioxidant and intermediate for dyes.
Pararosaniline: A dye from the triaminotriphenylmethane family, used in histology and microbiology.
Uniqueness
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is unique due to its high solubility in water and its diverse range of applications. Its ability to form DNA adducts and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
916739-36-1 |
|---|---|
Molecular Formula |
C21H25ClN4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[[bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride |
InChI |
InChI=1S/C21H24N4.ClH/c22-19-7-1-16(2-8-19)13-25(14-17-3-9-20(23)10-4-17)15-18-5-11-21(24)12-6-18;/h1-12H,13-15,22-24H2;1H |
InChI Key |
ASGGFCKRCFPYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



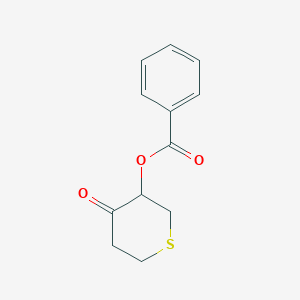
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
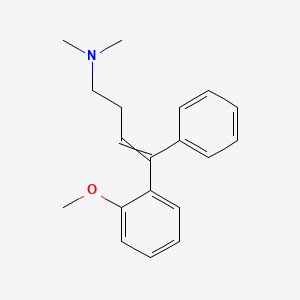
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
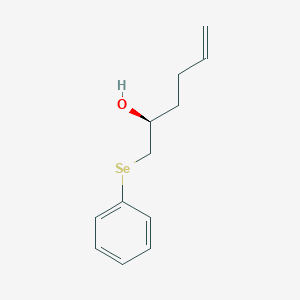
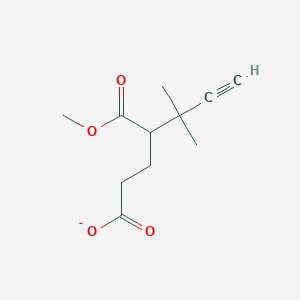

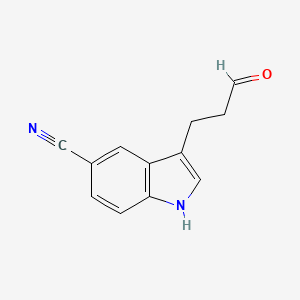
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
